Acide 3-hydroxyundécanoïque

Vue d'ensemble

Description

3-Hydroxyundecanoic acid is a type of hydroxy fatty acid that has been identified in various biological contexts. It is a metabolite that can be found in the urine or serum of patients with certain metabolic conditions, such as diabetic ketoacidosis, and is not typically present in healthy individuals or diabetic patients without ketosis . This compound is also of interest in the synthesis of complex molecules and has been the target of total synthesis efforts .

Synthesis Analysis

The synthesis of 3-hydroxyundecanoic acid and its derivatives has been achieved through several methods. One approach involves the asymmetric total synthesis from commercially available precursors, utilizing key steps such as asymmetric allylboration and esterification reactions . Another efficient enantioselective synthesis route starts from epichlorohydrin, incorporating steps like Jacobsen's hydrolytic kinetic resolution (HKR), Sharpless asymmetric dihydroxylation, and regioselective opening of epoxide . The first total synthesis of a specific enantiomer of 3-hydroxyundecanoic acid was reported using asymmetric allylic alkylations and hydroboration–oxidation .

Molecular Structure Analysis

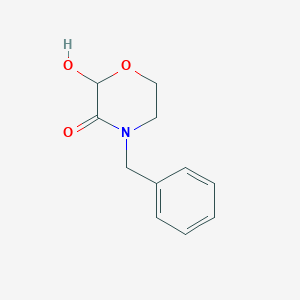

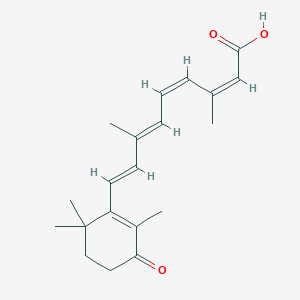

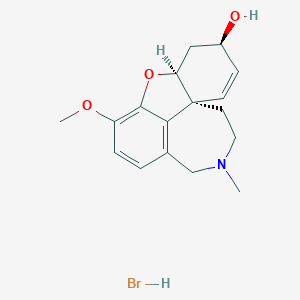

The molecular structure of 3-hydroxyundecanoic acid includes a hydroxyl group at the third carbon of an undecanoic acid chain. This functional group is crucial for the compound's reactivity and physical properties. The stereochemistry of the hydroxyl group is significant in the synthesis of enantiomerically pure forms of the compound, which are important for biological activity and material properties .

Chemical Reactions Analysis

3-Hydroxyundecanoic acid can participate in various chemical reactions due to its functional groups. It can be esterified, as seen in the synthesis of its trimer, and can undergo reactions typical of carboxylic acids and alcohols . The hydroxyl group also allows for the formation of derivatives, such as when synthesizing amphiphilic antioxidants where the hydroxyl group is modified to enhance the compound's properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxyundecanoic acid and its derivatives have been investigated, particularly in the context of their synthesis and potential applications. The purified monomers of related hydroxy fatty acids have been found to have high purity and their physical properties, such as solubility and melting point, have been characterized. Additionally, the antimicrobial activities of these compounds have been explored, indicating potential applications in medical and material sciences .

Applications De Recherche Scientifique

Thérapies antifongiques

Acide 3-hydroxyundécanoïque: s'est avéré prometteur dans le traitement des infections fongiques. Il module le métabolisme fongique en affectant l'expression des gènes essentiels à la virulence. Ce composé est particulièrement efficace contre les dermatophytes comme Trichophyton rubrum, impactant les processus de la paroi cellulaire, l'assemblage des membranes, le métabolisme des lipides et la pathogenèse .

Modification chimique pour des thérapies synergiques

En raison de sa structure chimique, l'this compound est adapté aux modifications chimiques, ce qui peut améliorer son potentiel thérapeutique. Il peut être utilisé en association avec d'autres antifongiques pour créer des effets synergiques, conduisant potentiellement à des traitements plus efficaces .

Safety and Hazards

Mécanisme D'action

Target of Action

3-Hydroxyundecanoic acid is a medium-chain hydroxy acid . It is a very hydrophobic molecule, practically insoluble in water, and relatively neutral It is used in various applications such as target validation, assay development, hts/hcs, mechanism studies, biomarker expression, and development .

Mode of Action

One study mentions the selective deoxygenation of bio-derivable 3-hydroxyundecanoic acid to either linear alkanes or secondary alcohols in aqueous phase and h2-atmosphere over supported metal catalysts . This suggests that 3-Hydroxyundecanoic acid may interact with its targets through a process of deoxygenation.

Biochemical Pathways

It is known that 3-hydroxyundecanoic acid is a member of a large family of renewable and biodegradable bio-polyesters known as polyhydroxyalkanoates (phas) . These are built by ®-3-hydroxy fatty acid monomers varying from 3 to 5 carbon atoms (short-chain-length PHAs, scl-PHA) and from 6 to 14 carbons (medium-chain-length PHAs, mcl-PHA) .

Pharmacokinetics

It is known that 3-hydroxyundecanoic acid is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . This suggests that the compound’s bioavailability may be influenced by these properties.

Result of Action

One study mentions the selective deoxygenation of bio-derivable 3-hydroxyundecanoic acid to either linear alkanes or secondary alcohols . This suggests that the compound’s action results in the production of these substances.

Action Environment

It is known that 3-hydroxyundecanoic acid is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . This suggests that the compound’s action, efficacy, and stability may be influenced by these properties.

Propriétés

IUPAC Name |

3-hydroxyundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARPMBPKLYEDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-Hydroxyundecanoic acid in bacterial lipopolysaccharides (LPS)?

A: 3-Hydroxyundecanoic acid is a constituent of lipid A, the hydrophobic anchor of LPS, in several bacterial species. For instance, it's found in the LPS of Pseudomonas pertucinogena [], Pectinatus cerevisiiphilus, and P. frisingensis []. Its presence, alongside other 3-hydroxy acids, contributes to the structural integrity and biological activity of LPS, a potent immunostimulatory molecule.

Q2: How does the presence of 3-Hydroxyundecanoic acid in bacterial LPS impact their classification?

A: The fatty acid composition of LPS, including the presence of 3-Hydroxyundecanoic acid, can be a valuable chemotaxonomic marker. In the case of Pseudomonas pertucinogena, the identification of 3-Hydroxyundecanoic acid and other 3-hydroxy acids in its bound lipids supported its distinction as a separate species within the genus Pseudomonas [].

Q3: Can 3-Hydroxyundecanoic acid be found in marine organisms other than bacteria?

A: Yes, 3-Hydroxyundecanoic acid has been isolated from a marine-derived fungus associated with the mangrove plant Scyphiphora hydrophyllacea []. This finding highlights the diverse origins of this compound and its potential significance in various marine ecosystems.

Q4: What are the potential applications of 3-Hydroxyundecanoic acid derived from natural sources?

A: Research suggests that 3-Hydroxyundecanoic acid, particularly when part of larger molecules like the fatty acid glycoside found in the Scyphiphora hydrophyllacea-associated fungus, exhibits modest inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) []. This discovery points towards potential applications in developing new antimicrobial agents.

Q5: How is 3-Hydroxyundecanoic acid extracted and purified from bacterial sources?

A: While specific extraction methods for 3-Hydroxyundecanoic acid are not detailed in the provided research, LPS extraction protocols, like the phenol-chloroform-petroleum ether method used for Pectinatus species [], can be employed. Further purification steps, such as chromatographic techniques, would be required to isolate 3-Hydroxyundecanoic acid from the complex LPS mixture.

Q6: Are there structural isomers of 3-Hydroxyundecanoic acid present in biological systems?

A: Yes, research indicates the presence of iso-(R)-3-hydroxyundecanoic acid as a structural isomer in the lipid A of Endozoicomonas sp. HEX311, a marine sponge symbiont []. This finding underscores the structural diversity of fatty acids in biological systems and their potential influence on biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)